Ethanol, 2-[3-(trifluoromethoxy)phenoxy]-
Description
Phenoxyethanol (B1677644) and its derivatives are a significant class of compounds, known for their utility as preservatives, solvents, and synthesis intermediates. tristarintermediates.orgmaha.asia The introduction of fluorine atoms into these structures represents a key area of research, aiming to modulate their physicochemical properties for enhanced performance and new applications. Fluorination is a widely recognized strategy in medicinal and materials chemistry for altering characteristics such as lipophilicity, metabolic stability, and electronic effects. mdpi.com
The aryl ether linkage (Ar-O-R) is a fundamental structural motif present in a vast array of organic molecules, including natural products, pharmaceuticals, and advanced polymers. google.com This motif imparts a unique combination of chemical stability and conformational flexibility, making it highly valuable in molecular design.
In advanced organic synthesis , aryl ethers are key intermediates. Their preparation, often through methods like the Williamson ether synthesis or palladium-catalyzed cross-coupling reactions, is a staple of synthetic chemistry. google.comwikipedia.org The stability of the ether bond allows it to withstand a variety of reaction conditions, making it a reliable component in the construction of complex molecules. In drug design, the aryl ether linkage can improve a compound's metabolic stability and influence its binding affinity to biological targets.
In materials science , the aryl ether motif is the backbone of numerous high-performance engineering thermoplastics, such as poly(aryl ether sulfone) (Udel) and poly(ether ether ketone) (PEEK). acs.org These materials are prized for their exceptional thermal stability, chemical resistance, and robust mechanical properties. acs.org The incorporation of ether linkages into the polymer chain enhances processability and imparts a degree of flexibility without compromising thermal performance. The development of novel poly(arylene ether)s, including those with specific functional groups, remains an active area of research for applications in electronics, aerospace, and energy. chempedia.inforsc.org
Fluorine is the most electronegative element, and its incorporation into organic molecules can dramatically alter their properties. nih.gov The trifluoromethoxy group (-OCF₃) in particular has gained prominence in agrochemical and pharmaceutical chemistry as a bioisostere for other groups, offering a distinct set of electronic and physical characteristics. mdpi.comnih.gov
The trifluoromethoxy group is strongly electron-withdrawing and significantly more lipophilic (fat-soluble) than a methoxy (B1213986) group (-OCH₃). mdpi.comnih.gov Unlike the trifluoromethyl group (-CF₃), which is also electron-withdrawing, the -OCF₃ group has unique steric and conformational effects. For instance, when attached to an aromatic ring, the trifluoromethoxy group tends to orient itself perpendicular to the plane of the ring, which can influence molecular shape and interactions with receptors or other molecules. researchgate.net
Key effects of the trifluoromethoxy group include:
Increased Lipophilicity : The -OCF₃ group has a high hydrophobic substituent parameter, which can enhance a molecule's ability to cross biological membranes. mdpi.com
Metabolic Stability : It is more resistant to enzymatic breakdown compared to a methoxy group. The strong C-F bonds and the electron-withdrawing nature of the fluorine atoms make the group less susceptible to oxidative metabolism. mdpi.com
Electronic Influence : As a powerful electron-withdrawing group, it can significantly lower the basicity of nearby functional groups and influence the reactivity of the aromatic ring. nih.govwikipedia.org
These modulatory effects are summarized in the table below, comparing the trifluoromethoxy group to hydrogen and the related methyl and trifluoromethyl groups.
| Property | Hydrogen (-H) | Methyl (-CH₃) | Trifluoromethyl (-CF₃) | Trifluoromethoxy (-OCF₃) |
|---|---|---|---|---|
| Electronic Effect | Neutral | Weakly Electron-Donating | Strongly Electron-Withdrawing | Strongly Electron-Withdrawing |
| Lipophilicity (Hansch π Parameter) | 0.00 | +0.56 | +0.88 | +1.04 |
| Steric Profile | Small | Moderate | Compact, Moderate Size | Larger, Conformationally distinct |
| Metabolic Stability | Variable (site-dependent) | Susceptible to oxidation | Highly stable | Very high stability |
The parent compound, 2-phenoxyethanol, has a long history in chemical science. It was first prepared in the late 19th century and became commercially available in the 1920s as a solvent. wikipedia.orgacs.org Its synthesis is typically achieved via the hydroxyethylation of phenol (B47542), a variation of the Williamson ether synthesis. wikipedia.org For decades, its primary application has been as a highly effective and widely approved preservative in cosmetics, personal care products, and some pharmaceuticals due to its broad-spectrum antimicrobial activity against bacteria, yeast, and mold. maha.asiawikipedia.orgadvanced-dermatology.com.au
Current research trajectories in phenoxyethanol chemistry are driven by several factors, including the demand for "clean beauty" products, sustainability, and enhanced functionality. transparencymarketresearch.com Research is focused on:
Green Synthesis : Developing more environmentally friendly production methods.
Alternative Preservatives : Responding to consumer demand for paraben-free products, which has solidified phenoxyethanol's role as a primary alternative. advanced-dermatology.com.autransparencymarketresearch.com
Functional Derivatives : Synthesizing new phenoxyethanol derivatives with tailored properties. This includes introducing functional groups, such as fluorine, to create molecules like Ethanol (B145695), 2-[3-(trifluoromethoxy)phenoxy]-. These modifications aim to improve performance, create novel solvents, or develop intermediates for new active ingredients and materials. transparencymarketresearch.com
The exploration of fluorinated derivatives is part of a broader trend to leverage the unique properties of organofluorine compounds for advanced applications. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[3-(trifluoromethoxy)phenoxy]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O3/c10-9(11,12)15-8-3-1-2-7(6-8)14-5-4-13/h1-3,6,13H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMKQDMFYHWCKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Spectroscopic Characterization and Structural Elucidation of Ethanol, 2 3 Trifluoromethoxy Phenoxy
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern. For Ethanol (B145695), 2-[3-(trifluoromethoxy)phenoxy]-, the molecular formula is C9H9F3O3, leading to a calculated monoisotopic mass of approximately 222.05 g/mol .
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be expected at m/z 222. The fragmentation of this compound is predicted to follow pathways characteristic of aromatic ethers and compounds containing a trifluoromethoxy group. miamioh.eduyoutube.com
Predicted Fragmentation Pathway:
The primary fragmentation pathways for ethers involve cleavage of the C-O bonds and α-cleavage adjacent to the oxygen atom. miamioh.edu For aryl ethers, cleavage of the aryl-O bond is common. The presence of the trifluoromethoxy group is also expected to significantly influence the fragmentation pattern. fluorine1.ru
A plausible fragmentation pathway for Ethanol, 2-[3-(trifluoromethoxy)phenoxy]- is outlined below:
α-Cleavage: The initial fragmentation could involve the loss of a CH2OH radical from the molecular ion, leading to the formation of a stable cation at m/z 191. This is a common fragmentation pathway for phenoxyethanol (B1677644) derivatives.
Cleavage of the Ether Bond: Cleavage of the O-CH2 bond can result in the formation of the 3-(trifluoromethoxy)phenoxide radical and a cation at m/z 45, or the formation of the 3-(trifluoromethoxy)phenoxy radical and a cation at m/z 177.
Loss of the Trifluoromethoxy Group: The trifluoromethoxy group can be lost as a CF3 radical, followed by the loss of a CO molecule, a process observed in some trifluoromethyl-substituted aromatic compounds. fluorine1.ru
Aromatic Ring Fragmentation: Further fragmentation of the aromatic ring can lead to a series of smaller charged fragments.
Interactive Data Table: Predicted Mass Spectrometry Fragments
| m/z (Predicted) | Proposed Fragment Ion | Fragmentation Pathway |
| 222 | [C9H9F3O3]+• | Molecular Ion (M+) |
| 191 | [C8H6F3O2]+ | M+ - •CH2OH |
| 177 | [C7H4F3O]+ | Cleavage of the ether bond |
| 149 | [C7H4O2]+ | Loss of CF3 from m/z 177 |
| 121 | [C6H4O]+ | Loss of CO from m/z 149 |
| 45 | [C2H5O]+ | Cleavage of the ether bond |
X-ray Diffraction (XRD) for Single-Crystal and Powder Structural Determination
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid. libretexts.org While a crystal structure for Ethanol, 2-[3-(trifluoromethoxy)phenoxy]- has not been reported, we can infer its likely solid-state conformation and packing from related structures.
Single-Crystal XRD:
A single-crystal X-ray diffraction study would provide precise bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions such as hydrogen bonding and π-π stacking. mkuniversity.ac.in Based on the crystal structure of a similar compound, 2-phenoxyethyl 2-hydroxybenzoate, it is expected that the molecule would adopt a non-planar conformation. najah.edu The trifluoromethoxy group is known to have a significant effect on the conformation of the phenyl ring, often forcing it out of planarity with adjacent substituents. nih.gov
Hydrogen bonding involving the terminal hydroxyl group is anticipated to be a dominant feature in the crystal packing, potentially forming chains or networks of molecules. The presence of the trifluoromethoxy group may also lead to weak C-H···F or C-H···O interactions, further stabilizing the crystal lattice.
Powder XRD:
Powder X-ray diffraction (PXRD) is used to identify crystalline phases and to obtain information about the unit cell dimensions. The PXRD pattern of a crystalline sample of Ethanol, 2-[3-(trifluoromethoxy)phenoxy]- would exhibit a unique set of diffraction peaks corresponding to the d-spacings of the crystal lattice. This pattern could be used for phase identification and quality control.
Interactive Data Table: Predicted Crystallographic Parameters (Hypothetical)
| Parameter | Predicted Value/System | Basis of Prediction |
| Crystal System | Monoclinic or Orthorhombic | Common for similar organic molecules |
| Space Group | P21/c or Pbca | Common centrosymmetric space groups |
| Key Intermolecular Interactions | O-H···O hydrogen bonds, C-H···F interactions, π-π stacking | Based on functional groups present |
Electronic Absorption and Fluorescence Spectroscopy (UV-Vis) for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. wikipedia.org The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one.
Electronic Absorption (UV-Vis):
The UV-Vis spectrum of Ethanol, 2-[3-(trifluoromethoxy)phenoxy]- is expected to be dominated by electronic transitions within the substituted benzene (B151609) ring. The primary transitions would be π → π* transitions, which are characteristic of aromatic systems. libretexts.org The presence of the oxygen atom of the ether linkage and the hydroxyl group also introduces the possibility of n → π* transitions, although these are typically weaker. libretexts.org
The parent compound, 2-phenoxyethanol, exhibits absorption maxima around 270 nm. spectrabase.com The trifluoromethoxy group, being an electron-withdrawing group, is expected to cause a slight shift in the absorption bands. nih.gov This shift could be either a bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift, depending on the interplay of inductive and resonance effects.
Fluorescence Spectroscopy:
Fluorescence is the emission of light from a molecule after it has absorbed light. For a molecule to be fluorescent, it must have a rigid, planar structure and possess chromophores that can undergo π → π* transitions. While some aromatic ethers exhibit fluorescence, the efficiency can be low. nih.gov The fluorescence spectrum of Ethanol, 2-[3-(trifluoromethoxy)phenoxy]-, if observed, would likely show an emission peak at a longer wavelength than its absorption maximum (Stokes shift). The quantum yield of fluorescence would depend on various factors, including the rigidity of the molecule and the presence of non-radiative decay pathways.
Interactive Data Table: Predicted Spectroscopic Properties
| Spectroscopic Technique | Predicted λmax (nm) | Type of Transition |
| UV-Vis Absorption | ~270-280 | π → π |
| Fluorescence Emission | >280 | π → π |
Chemical Reactivity and Mechanistic Investigations of Ethanol, 2 3 Trifluoromethoxy Phenoxy
Reactivity Profile of the Ether Linkage and Hydroxyl Functionality
The ether and alcohol functional groups in Ethanol (B145695), 2-[3-(trifluoromethoxy)phenoxy]- exhibit characteristic reactivities, although the rates and outcomes of these reactions can be influenced by the electronic effects of the substituted phenoxy ring.
Ether Linkage: Aryl alkyl ethers are generally stable compounds, resistant to many reagents. openstax.org The C-O bond of the ether is typically cleaved only under harsh conditions using strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). openstax.orglibretexts.org The mechanism for the cleavage of this primary alkyl ether proceeds via an SN2 pathway. openstax.org The reaction is initiated by the protonation of the ether oxygen, creating a good leaving group (the phenol). A nucleophilic halide ion (Br⁻ or I⁻) then attacks the less sterically hindered carbon of the protonated ether, which in this case is the ethyl group. openstax.org This results in the formation of 3-(trifluoromethoxy)phenol (B139506) and a 2-haloethanol. Diaryl ethers and ethers with tertiary alkyl groups follow different cleavage mechanisms (SN1 or E1). openstax.orglibretexts.org
Hydroxyl Functionality: The primary alcohol group is a versatile site for chemical transformations. It can undergo nucleophilic substitution, although the hydroxyl group itself is a poor leaving group. researchgate.net Conversion to a better leaving group, such as a tosylate or mesylate, is typically required to facilitate substitution. The hydroxyl group can also be oxidized to yield different products depending on the reagents and conditions used. Mild oxidizing agents will convert the primary alcohol to an aldehyde, [3-(trifluoromethoxy)phenoxy]acetaldehyde, while stronger oxidizing agents will produce the corresponding carboxylic acid, [3-(trifluoromethoxy)phenoxy]acetic acid.
Table 1: Summary of the Reactivity of Functional Groups
| Functional Group | Type of Reaction | Reagents/Conditions | Expected Products |
|---|---|---|---|
| Ether Linkage | Acidic Cleavage | Conc. HBr or HI, heat | 3-(trifluoromethoxy)phenol, 2-haloethanol |
| Hydroxyl Group | Oxidation | PCC, DMP (mild) | [3-(trifluoromethoxy)phenoxy]acetaldehyde |
| Hydroxyl Group | Oxidation | KMnO₄, H₂CrO₄ (strong) | [3-(trifluoromethoxy)phenoxy]acetic acid |
| Hydroxyl Group | Esterification | Carboxylic acid, acid catalyst | Ester derivative |
| Hydroxyl Group | Derivatization | TsCl, MsCl, pyridine (B92270) | Tosylate or Mesylate ester |
Influence of the Trifluoromethoxy Group on Aromatic Ring Reactivity and Electron Density Distribution
The trifluoromethoxy (-OCF₃) group is a unique substituent that profoundly affects the electronic environment of the phenoxy ring. Its influence is a combination of a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). nih.gov
Inductive Effect (-I): The three highly electronegative fluorine atoms strongly pull electron density away from the aromatic ring through the sigma bonds. This effect is dominant and deactivates the ring towards electrophilic attack, making reactions slower than with unsubstituted benzene (B151609). nih.gov
Resonance Effect (+M): The lone pairs on the oxygen atom can be delocalized into the aromatic pi-system, donating electron density. However, this effect is significantly diminished compared to the methoxy (B1213986) (-OCH₃) group because the fluorine atoms inductively withdraw electron density from the oxygen, making its lone pairs less available for donation. nih.gov
The net result is that the trifluoromethoxy group acts as a moderately deactivating group and is considered a "pseudo-halogen" due to its electronic properties resembling those of chlorine. nih.gov Furthermore, the -OCF₃ group significantly increases the lipophilicity of the molecule compared to a methoxy or hydroxyl group. nih.govnih.gov Structural studies on trifluoromethoxybenzenes have shown that, unlike methoxybenzenes which favor a planar conformation, the -OCF₃ group tends to be oriented orthogonal to the plane of the phenyl ring. nih.govnih.gov This conformation arises from steric bulk and hyperconjugative interactions, further influencing its electronic communication with the ring. nih.gov
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Phenoxy Ring
The substitution pattern on the aromatic ring is governed by the directing effects of the existing substituents: the ether linkage at position 1 and the trifluoromethoxy group at position 3.
Electrophilic Aromatic Substitution (EAS): In EAS, an electrophile attacks the electron-rich aromatic ring. wikipedia.org The reactivity and orientation of substitution are determined by the substituents present.
Ether Linkage (-OCH₂CH₂OH): This group is an activator and an ortho, para-director because the oxygen atom can donate electron density to the ring via resonance, stabilizing the cationic intermediate (arenium ion). byjus.com It directs incoming electrophiles to positions 2, 4, and 6.
Trifluoromethoxy Group (-OCF₃): This group is a deactivator but is also an ortho, para-director. nih.gov The resonance donation from the oxygen lone pairs, though weak, directs substitution to the ortho and para positions. It directs incoming electrophiles to positions 2, 4, and 6 relative to its own position.
Since both groups direct to the same positions (2, 4, and 6), their effects are reinforcing. Electrophilic attack is strongly favored at these locations, with substitution at the meta positions (e.g., position 5) being negligible. Research on trifluoromethoxybenzene shows a pronounced preference for para substitution over ortho substitution, unless the para position is already occupied. nih.gov Therefore, for Ethanol, 2-[3-(trifluoromethoxy)phenoxy]-, electrophilic attack is most likely at position 6 (para to the -OCF₃ group) and position 4 (para to the ether linkage).
Table 2: Directing Effects of Substituents for Electrophilic Aromatic Substitution
| Substituent Group | Position | Electronic Effect | Activating/Deactivating | Directing Influence |
|---|---|---|---|---|
| -OCH₂CH₂OH | C1 | +M > -I | Activating | ortho, para (positions 2, 4, 6) |
Nucleophilic Aromatic Substitution (NAS): In NAS, a nucleophile attacks an electron-poor aromatic ring, replacing a leaving group. masterorganicchemistry.com The reaction is facilitated by the presence of strong electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.com The -OCF₃ group, being strongly electron-withdrawing, activates the ring for NAS. nih.gov However, a facile NAS reaction typically requires a good leaving group, such as a halide, to be present on the ring. osti.gov In the absence of such a group, direct nucleophilic substitution on the phenoxy ring of Ethanol, 2-[3-(trifluoromethoxy)phenoxy]- is not a favorable reaction pathway under standard conditions.
Oxidation, Reduction, and Hydrolysis Reactions of the Compound
Oxidation: The primary site for oxidation is the terminal hydroxyl group of the ethanol side chain. As previously mentioned, this primary alcohol can be oxidized to an aldehyde or a carboxylic acid. The aromatic ring and the ether linkage are generally stable to common oxidizing agents. The trifluoromethoxy group is also highly resistant to oxidation. nih.gov
Table 3: Examples of Oxidation Reactions of the Hydroxyl Group
| Reagent | Product | Classification of Reaction |
|---|---|---|
| Pyridinium chlorochromate (PCC) | [3-(trifluoromethoxy)phenoxy]acetaldehyde | Mild Oxidation |
| Potassium permanganate (B83412) (KMnO₄) | [3-(trifluoromethoxy)phenoxy]acetic acid | Strong Oxidation |
Reduction: The functional groups present in Ethanol, 2-[3-(trifluoromethoxy)phenoxy]- are generally not susceptible to reduction under mild conditions. The aromatic ring can be reduced under forcing conditions (e.g., catalytic hydrogenation at high pressure and temperature or Birch reduction), but this would fundamentally alter the core structure. The ether, alcohol, and trifluoromethoxy groups are stable to common reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄).
Hydrolysis: The term hydrolysis can refer to the cleavage of the ether bond. As detailed in section 4.1, the aryl alkyl ether linkage is resistant to hydrolysis in neutral or basic media but can be cleaved by strong acids like HBr and HI at elevated temperatures. openstax.orglibretexts.org The trifluoromethoxy group is exceptionally stable and chemically resistant to hydrolysis by acids and bases. nih.gov The compound is not expected to undergo hydrolysis under typical environmental conditions. echemi.com
Investigation of Reaction Kinetics and Thermodynamic Parameters
Specific experimental kinetic and thermodynamic data for reactions involving Ethanol, 2-[3-(trifluoromethoxy)phenoxy]- are not widely available in the literature. However, the influence of its structural features on reaction rates and equilibria can be predicted based on established principles of physical organic chemistry.
Kinetics: The rate of chemical reactions is significantly influenced by the electronic nature of the substituents.
Electrophilic Aromatic Substitution: The deactivating nature of the meta-trifluoromethoxy group will decrease the rate of EAS compared to phenol (B47542) or anisole. The electron density of the aromatic ring is lowered, which slows the attack by an electrophile and destabilizes the resulting cationic intermediate.
Ether Cleavage: The rate of acid-catalyzed ether cleavage depends on the ease of protonation of the ether oxygen and the subsequent nucleophilic attack. The electron-withdrawing -OCF₃ group will slightly decrease the basicity of the ether oxygen, potentially slowing the initial protonation step compared to an unsubstituted analogue.
Acidity of the Hydroxyl Group: The trifluoromethoxy group's electron-withdrawing nature will influence the acidity (pKa) of the terminal hydroxyl group. By pulling electron density through the aromatic ring and ether linkage, it stabilizes the corresponding alkoxide conjugate base, making the alcohol slightly more acidic than an unsubstituted phenoxyethanol (B1677644). For comparison, the pKa of 2,2,2-trifluoroethanol (B45653) is 12.4, significantly more acidic than ethanol (pKa ~16) due to the inductive effect of the CF₃ group. wikipedia.org A similar, though attenuated, effect would be expected here.
Thermodynamics: Thermodynamic parameters, such as equilibrium constants and reaction enthalpies, are also affected by the compound's structure.
Acidity (pKa): Detailed studies on substituted phenols and benzoic acids show that a meta-OCF₃ group lowers the pKa by 0.5 to 1.0 unit compared to the unsubstituted parent compound, indicating it is a moderately electron-withdrawing moiety. nih.gov This provides a quantitative measure of its thermodynamic effect on acid-base equilibria.
Reaction Equilibria: For reversible reactions involving the hydroxyl or ether groups, the position of the equilibrium will be shifted by the electronic influence of the -OCF₃ group. For instance, in esterification reactions, the electron-withdrawing group could slightly favor the product side by influencing the stability of intermediates and products.
Table 4: Predicted Influence of the meta-OCF₃ Group on Reaction Parameters
| Reaction Type | Parameter | Predicted Effect | Rationale |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Rate Constant (k) | Decrease | Deactivation of the aromatic ring, destabilization of the arenium ion intermediate. |
| Acidity of -OH group | Acidity Constant (Ka) | Increase | Inductive electron withdrawal stabilizes the conjugate base (alkoxide). |
| Acidity of -OH group | pKa | Decrease | Inverse relationship between Ka and pKa. |
Based on a comprehensive search of available scientific literature, there are currently no specific advanced computational and theoretical chemistry studies published for the compound "Ethanol, 2-[3-(trifluoromethoxy)phenoxy]-".
Therefore, it is not possible to provide the detailed analysis requested in the outline, including Density Functional Theory (DFT) calculations, Quantum Chemical Descriptors, Molecular Orbital Analysis, Conformational Analysis, or the prediction of spectroscopic parameters specifically for this molecule. The required research findings and data tables are not available in existing scholarly articles or databases.
Advanced Computational and Theoretical Chemistry Studies on Ethanol, 2 3 Trifluoromethoxy Phenoxy
Molecular Dynamics (MD) Simulations to Probe Dynamic Behavior in Different Environments
A hypothetical research endeavor to understand the dynamic properties of Ethanol (B145695), 2-[3-(trifluoromethoxy)phenoxy]- would likely involve simulations in different solvent environments to mimic conditions relevant to its potential applications. The primary goal would be to characterize how the molecule behaves and interacts at an atomic level in environments of varying polarity, such as in a vacuum, in water, and in a nonpolar solvent like hexane.
Simulation Setup and Parameters
The initial step in conducting M.D. simulations involves the parameterization of the molecule for a chosen force field. A common choice for organic molecules is the Generalized Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF). Atomic charges would be derived using quantum mechanical calculations, for instance, at the HF/6-31G* level of theory, employing a restrained electrostatic potential (RESP) fitting procedure.
The simulated system would typically consist of a single molecule of Ethanol, 2-[3-(trifluoromethoxy)phenoxy]- placed in the center of a cubic or triclinic simulation box. This box would then be solvated with the chosen solvent molecules, such as TIP3P water or pre-equilibrated hexane. The system would be neutralized by adding counter-ions if necessary.
Prior to the production run, the system would undergo a series of energy minimization and equilibration steps. This ensures that the system is in a relaxed state and has reached the desired temperature and pressure. A typical equilibration protocol might involve an initial energy minimization, followed by a short NVT (constant number of particles, volume, and temperature) ensemble simulation to bring the system to the target temperature, and finally, a longer NPT (constant number of particles, pressure, and temperature) ensemble simulation to adjust the density.
Production M.D. simulations would then be carried out in the NPT ensemble, typically for several hundred nanoseconds, to generate trajectories that can be analyzed to understand the dynamic behavior of the molecule. The simulation parameters would be chosen to ensure numerical stability and accuracy, such as a 2-femtosecond integration time step with the SHAKE algorithm to constrain bonds involving hydrogen atoms.
Analysis of Dynamic Behavior
The analysis of the generated trajectories would provide a wealth of information about the dynamic properties of Ethanol, 2-[3-(trifluoromethoxy)phenoxy]-. Key analyses would include:
Conformational Analysis: The flexibility of the molecule can be assessed by analyzing the distribution of key dihedral angles over time. This would reveal the preferred conformations of the molecule and the energy barriers between them.
Solvation Structure: The arrangement of solvent molecules around the solute can be characterized by calculating radial distribution functions (RDFs) between specific atoms of the solute and solvent. This would provide insights into the strength and nature of solute-solvent interactions.
Hydrogen Bonding Dynamics: In aqueous solution, the formation and breaking of hydrogen bonds between the ethanol moiety of the solute and surrounding water molecules would be a key aspect to investigate. The average number of hydrogen bonds and their lifetimes can be calculated to quantify these interactions.
Transport Properties: The translational motion of the molecule can be quantified by calculating its diffusion coefficient from the mean square displacement (MSD) over time. This provides a measure of its mobility in a given environment.
Hypothetical Research Findings
Based on the chemical structure of Ethanol, 2-[3-(trifluoromethoxy)phenoxy]-, one could hypothesize the following outcomes from such M.D. simulations:
In a vacuum , the molecule would be expected to explore a wide range of conformations, with the dynamics governed solely by its intramolecular interactions.
In a nonpolar solvent like hexane , the interactions between the solute and solvent would be dominated by weaker van der Waals forces. The molecule might adopt a more compact conformation compared to its state in water, to minimize unfavorable interactions with the nonpolar environment.
The following interactive data tables present hypothetical results that could be obtained from such a molecular dynamics study.
Table 1: Hypothetical Diffusion Coefficients of Ethanol, 2-[3-(trifluoromethoxy)phenoxy]- in Different Solvents at 298 K
| Solvent | Diffusion Coefficient (x 10⁻⁵ cm²/s) |
| Water | 1.25 |
| Hexane | 2.50 |
| Vacuum | N/A |
Table 2: Hypothetical Average Number of Hydrogen Bonds between Ethanol, 2-[3-(trifluoromethoxy)phenoxy]- and Water Molecules
| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Average Number of H-Bonds |
| Solute (HO-) | Water (O) | 1.8 |
| Water (H) | Solute (-O-) | 2.5 |
These hypothetical data illustrate the type of quantitative information that can be extracted from molecular dynamics simulations to provide a detailed understanding of the dynamic behavior of Ethanol, 2-[3-(trifluoromethoxy)phenoxy]- in different chemical environments.
Mechanistic Elucidation of Biological Interactions at the Molecular Level in Vitro Research
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Trifluoromethoxyphenoxyethanol Derivatives
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are crucial for optimizing the therapeutic potential of lead compounds. For trifluoromethoxyphenoxyethanol derivatives, these studies systematically explore how modifications to the chemical structure influence biological activity and physicochemical properties.
Research on analogous structures, such as diphenyl ethers and other oxygen-bridged compounds, provides insights into the probable SAR of trifluoromethoxyphenoxyethanol derivatives. For instance, the position of the trifluoromethoxy group on the phenyl ring is a critical determinant of activity. The meta position, as in the parent compound, influences the electronic distribution and conformation of the molecule, which in turn affects its interaction with biological targets.
Key structural modifications and their anticipated effects include:
Alterations to the Ethanol (B145695) Side Chain: Modifications to the hydroxyl group, such as esterification or etherification, can impact the compound's polarity and hydrogen bonding capacity, thereby affecting its solubility and target binding.
Substitution on the Phenyl Ring: The introduction of additional substituents on the aromatic ring can modulate electronic properties, lipophilicity, and steric bulk. For example, adding electron-withdrawing groups might enhance binding to certain targets, while bulky groups could introduce steric hindrance.
Isomeric Variations: Changing the position of the trifluoromethoxy group from meta to ortho or para would significantly alter the molecule's dipole moment and spatial arrangement, leading to different binding affinities and activities.
Table 1: Predicted Structure-Activity Relationship Trends for Trifluoromethoxyphenoxyethanol Derivatives
| Structural Modification | Predicted Effect on Activity | Rationale |
| Lengthening the ethanol side chain | Variable | May alter binding pocket fit and lipophilicity. |
| Introducing a halogen at the para-position | Potential increase | Can enhance hydrophobic interactions and alter electronic properties. |
| Replacing the ether linkage with an amine | Significant change | Alters hydrogen bonding potential and overall molecular geometry. |
| Isomeric repositioning of the -OCF3 group | Position-dependent | Affects dipole moment and steric interactions with the receptor. |
Role of the Trifluoromethoxy Group in Modulating Molecular Lipophilicity and Membrane Permeability
The trifluoromethoxy (-OCF3) group plays a pivotal role in fine-tuning the physicochemical properties of drug candidates, particularly their lipophilicity and membrane permeability. This group is strongly electron-withdrawing and is considered one of the most lipophilic substituents used in medicinal chemistry.
The high lipophilicity imparted by the trifluoromethoxy group generally enhances a molecule's ability to partition into lipid bilayers, a critical step for passive diffusion across cell membranes. This improved membrane permeability can lead to better absorption and distribution of the compound to its site of action. However, excessive lipophilicity can also lead to issues such as poor aqueous solubility and non-specific binding to other biological macromolecules.
Studies have shown a strong correlation between the octanol-water partition coefficient (logP), a measure of lipophilicity, and membrane partitioning. Fluorination strategies are often employed in drug discovery to modulate logP values. The trifluoromethoxy group, in particular, offers a way to significantly increase lipophilicity, which can be advantageous for compounds targeting the central nervous system, as it can facilitate crossing the blood-brain barrier.
Table 2: Physicochemical Properties Influenced by the Trifluoromethoxy Group
| Property | Effect of the Trifluoromethoxy Group | Consequence for Biological Systems |
| Lipophilicity (logP) | Increase | Enhanced membrane partitioning and potential for increased cell permeability. |
| Aqueous Solubility | Decrease | May require formulation strategies to improve bioavailability. |
| Metabolic Stability | Increase | The C-F bonds are strong, making the group resistant to metabolic degradation. |
| Dipole Moment | Alteration | Can influence ligand-receptor interactions. |
In Vitro Studies of Molecular Target Engagement and Binding Affinities
Determining the molecular targets and binding affinities of trifluoromethoxyphenoxyethanol derivatives is essential for understanding their mechanism of action. In vitro binding assays are fundamental tools for this purpose. These assays measure the strength of the interaction between a ligand (the compound) and its receptor.
Commonly used techniques include:
Radioligand Binding Assays: These assays use a radioactively labeled ligand to compete with the test compound for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, which can be used to calculate the equilibrium dissociation constant (Ki), a measure of binding affinity.
Surface Plasmon Resonance (SPR): SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized receptor. It provides real-time data on the association and dissociation rates of the binding event, allowing for the determination of kinetic parameters (ka and kd) and the equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding of a ligand to a receptor, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).
Modulation of Cellular Biochemical Pathways and Signal Transduction Cascades by Analogues
Once a compound engages its molecular target, it can modulate downstream cellular biochemical pathways and signal transduction cascades. The cellular response to analogues of trifluoromethoxyphenoxyethanol would depend on the nature of the target and the type of interaction (e.g., agonist or antagonist).
For example, if the target is a G-protein coupled receptor (GPCR), binding of an agonist could trigger a cascade involving second messengers like cyclic AMP (cAMP) or inositol (B14025) trisphosphate (IP3), leading to a physiological response. Conversely, an antagonist would block the receptor and inhibit the signaling pathway.
Similarly, if the target is a kinase, the compound could inhibit its enzymatic activity, thereby blocking the phosphorylation of downstream substrate proteins and disrupting a signaling pathway crucial for processes like cell proliferation or inflammation.
Computational Approaches to Ligand-Receptor Docking and Interaction Analysis
Computational methods, particularly molecular docking, are powerful tools for predicting and analyzing the binding of ligands to their receptors at an atomic level. These approaches are instrumental in understanding the SAR of trifluoromethoxyphenoxyethanol derivatives and in guiding the design of new, more potent analogues.
Molecular docking simulations place a virtual model of the ligand into the three-dimensional structure of the receptor's binding site. A scoring function is then used to estimate the binding affinity and to identify the most likely binding pose. These simulations can reveal key interactions, such as:
Hydrogen Bonds: The hydroxyl group of the ethanol side chain is a likely hydrogen bond donor or acceptor.
Hydrophobic Interactions: The trifluoromethoxyphenyl ring is expected to form hydrophobic interactions with nonpolar amino acid residues in the binding pocket.
π-π Stacking: The aromatic ring may engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
Halogen Bonding: The fluorine atoms of the trifluoromethoxy group could potentially participate in halogen bonding with electron-donating atoms in the receptor.
Molecular dynamics (MD) simulations can be used to further refine the docked poses and to assess the stability of the ligand-receptor complex over time. These simulations provide a more dynamic picture of the binding event and can help to identify subtle conformational changes that may be important for activity.
Table 3: Predicted Key Interactions from Molecular Docking of "Ethanol, 2-[3-(trifluoromethoxy)phenoxy]-"
| Functional Group | Predicted Interaction Type | Potential Interacting Amino Acid Residues |
| Trifluoromethoxy Group | Hydrophobic, Halogen Bonding | Leucine, Isoleucine, Valine, Alanine; Electron-rich atoms. |
| Phenyl Ring | Hydrophobic, π-π Stacking | Phenylalanine, Tyrosine, Tryptophan. |
| Ether Oxygen | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine. |
| Ethanol Hydroxyl Group | Hydrogen Bond Donor/Acceptor | Serine, Threonine, Aspartate, Glutamate, Histidine. |
Applications and Integration in Advanced Materials Science and Polymer Chemistry
Development of Fluorinated Poly(aryl ether)s (FPAEs) Incorporating Trifluoromethoxyphenoxy Moieties
There is no available information on the synthesis or characterization of FPAEs derived from "Ethanol, 2-[3-(trifluoromethoxy)phenoxy]-".
Engineering of Macromolecular Architectures with Tailored Properties
As no polymers have been identified that incorporate the "Ethanol, 2-[3-(trifluoromethoxy)phenoxy]-" moiety, there is no data on how this specific chemical structure would influence the properties of macromolecular architectures. Therefore, the following subsections cannot be addressed:
Utilization as Precursors or Monomers in Specialty Chemical and Polymer Synthesis
There is no documented use of "Ethanol, 2-[3-(trifluoromethoxy)phenoxy]-" as a precursor or monomer in the synthesis of specialty chemicals or polymers within the public domain of scientific research.
While the trifluoromethoxy group is known to be incorporated into various materials to impart specific properties, the specific compound of interest, "Ethanol, 2-[3-(trifluoromethoxy)phenoxy]-", does not appear in the literature in the context of the requested applications. Research on fluorinated polymers often focuses on other monomers containing trifluoromethyl (-CF3) or different fluorinated groups. nih.gov The general effects of fluorine incorporation on polymer properties such as dielectric performance, thermal stability, and hydrophobicity are well-documented for a variety of fluoropolymers. nih.gov However, without specific data for polymers derived from "Ethanol, 2-[3-(trifluoromethoxy)phenoxy]-", any discussion would be speculative and would not adhere to the strict requirements of this article.
Therefore, a detailed, informative, and scientifically accurate article focusing solely on "Ethanol, 2-[3-(trifluoromethoxy)phenoxy]-" within the provided outline cannot be generated at this time due to a lack of available research data.
Environmental Dynamics and Degradation Pathways of Fluorinated Phenoxy Ethers
Abiotic Transformation Processes in Environmental Compartments
Abiotic degradation processes, including photolysis and hydrolysis, are crucial in determining the environmental persistence of organic compounds. The presence of the trifluoromethoxy group is known to significantly influence the chemical stability and reactivity of aromatic compounds. nih.gov
Photolytic degradation, or the breakdown of compounds by light, is a significant environmental transformation pathway for many aromatic compounds. For fluorinated phenoxy ethers, the rate and mechanism of photolysis are expected to be influenced by the structure of the molecule, including the position and nature of the fluorine-containing substituents.
Research on other fluorinated aromatic compounds suggests that photolysis can proceed through various mechanisms, including direct photolysis, where the molecule itself absorbs light, and indirect photolysis, which is mediated by other light-absorbing substances in the environment (e.g., dissolved organic matter). The trifluoromethoxy group is generally considered to be relatively stable to photolytic degradation. nih.gov However, the ether linkage and the aromatic rings are potential sites for photochemical reactions.
Table 1: Illustrative Photolytic Half-lives of Structurally Related Compounds under Simulated Conditions
| Compound Class | Functional Groups | Simulated Conditions | Estimated Half-life (days) |
| Fluorinated Phenoxy Ethers | Trifluoromethoxy, Phenoxy, Ether | Aqueous solution, simulated sunlight | 10 - 100 |
| Aromatic Ethers | Phenoxy, Ether | Aqueous solution, simulated sunlight | 5 - 50 |
| Trifluoromethylated Aromatics | Trifluoromethyl | Aqueous solution, simulated sunlight | > 100 |
Note: This table is illustrative and based on general trends for similar compound classes. Specific data for Ethanol (B145695), 2-[3-(trifluoromethoxy)phenoxy]- is not available.
Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of an ether linkage can be influenced by the electronic effects of its substituents. The strong electron-withdrawing nature of the trifluoromethoxy group is expected to influence the stability of the ether bond in Ethanol, 2-[3-(trifluoromethoxy)phenoxy]-.
Generally, aryl ethers are relatively resistant to hydrolysis under typical environmental pH conditions (pH 4-9). Studies on other trifluoromethyl arenes have explored their hydrolysis, often requiring strong basic or acidic conditions to proceed at a significant rate. thieme-connect.comnih.gov It is therefore anticipated that Ethanol, 2-[3-(trifluoromethoxy)phenoxy]- would exhibit considerable hydrolytic stability in natural aqueous environments.
Table 2: Predicted Hydrolytic Stability of Ethanol, 2-[3-(trifluoromethoxy)phenoxy]-
| pH Range | Temperature (°C) | Predicted Hydrolytic Half-life |
| 4 - 9 | 25 | > 1 year |
| < 4 | 25 | Potentially shorter with strong acid catalysis |
| > 9 | 25 | Potentially shorter with strong base catalysis |
Note: This table presents predicted stability based on the general behavior of aryl ethers and trifluoromethylated aromatic compounds. Experimental data for the specific compound is not available.
Biotransformation and Biodegradation Studies of Fluorinated Alkyl Aryl Ethers
Microbial degradation is a primary pathway for the removal of many organic pollutants from the environment. The presence of fluorine atoms, particularly in the form of a trifluoromethoxy group, can significantly impact the biodegradability of a molecule. nih.gov
The biodegradation of aromatic compounds can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. nih.govnih.gov The trifluoromethoxy group is known for its high metabolic stability, which can make compounds containing this moiety recalcitrant to microbial degradation. researchgate.net
Aerobic Degradation: Aerobic bacteria often utilize dioxygenase enzymes to initiate the breakdown of aromatic rings. nih.gov However, the electron-withdrawing nature of the trifluoromethoxy group can deactivate the aromatic ring, making it less susceptible to electrophilic attack by these enzymes. The ether linkage might be a potential site for initial microbial attack, potentially leading to cleavage of the molecule.
Anaerobic Degradation: Under anaerobic conditions, different microbial pathways are employed for the degradation of aromatic compounds. researchgate.net The degradation of fluorinated aromatics under anaerobic conditions has been observed, but it is often a slow process. researchgate.net The potential for reductive defluorination of the trifluoromethoxy group under highly reducing conditions exists but is generally considered to be a challenging transformation.
Due to the expected stability of the trifluoromethoxy group, initial transformation products of Ethanol, 2-[3-(trifluoromethoxy)phenoxy]- are likely to result from the cleavage of the ether bond or modification of the ethanol side chain.
Potential primary transformation products could include:
3-(Trifluoromethoxy)phenol (B139506): Formed by the cleavage of the ether linkage.
2-Phenoxyethanol derivatives: Resulting from the modification of the trifluoromethoxy group, although this is considered less likely.
Further degradation of these primary products would depend on their own biodegradability. For instance, 3-(trifluoromethoxy)phenol would still present a challenge for microbial degradation due to the presence of the stable trifluoromethoxy group.
The combination of a stable trifluoromethoxy group and a phenoxy ether structure suggests that Ethanol, 2-[3-(trifluoromethoxy)phenoxy]- may exhibit significant environmental persistence. researchgate.net The high lipophilicity conferred by the trifluoromethoxy group also indicates a potential for bioaccumulation in organisms. nih.govresearchgate.net
Bioaccumulation is the process by which chemicals accumulate in an organism from the surrounding environment. The potential for a chemical to bioaccumulate is often related to its octanol-water partition coefficient (Kow), with more lipophilic compounds (higher Kow) having a greater tendency to accumulate in fatty tissues. The trifluoromethoxy group is known to increase the lipophilicity of molecules. nih.gov Studies on other per- and polyfluoroalkyl substances (PFAS) have shown that they can bioaccumulate in various organisms. nih.govuri.edu
Table 3: Estimated Physicochemical Properties and Bioaccumulation Potential
| Property | Estimated Value | Implication |
| Log Kow (Octanol-Water Partition Coefficient) | 3.5 - 4.5 | Moderate to high potential for bioaccumulation |
| Environmental Persistence | High | Likely to persist in the environment for extended periods |
| Bioconcentration Factor (BCF) | Moderate to High | Potential to accumulate in aquatic organisms |
Note: These values are estimations based on the structure of the compound and data for analogous fluorinated ethers. Specific experimental data is not available.
Methodologies for Environmental Monitoring and Trace Analysis of Fluorinated Ethers
The environmental monitoring of fluorinated ethers like Ethanol, 2-[3-(trifluoromethoxy)phenoxy]- presents a significant analytical challenge due to their anticipated low concentrations in environmental matrices and the potential for interference from other substances. The robust carbon-fluorine bond and the unique chemical properties of these compounds necessitate sophisticated analytical techniques for accurate detection and quantification. Methodologies are broadly categorized into targeted analysis, which focuses on specific known compounds, and non-targeted or sum parameter analysis, which screens for the presence of total organic fluorine.
Detailed research findings indicate that a combination of advanced chromatographic and spectrometric methods is essential for the reliable monitoring of these substances.
Targeted Analytical Approaches:
The primary methods for identifying and quantifying specific fluorinated organic compounds, including ethers, involve high-performance liquid chromatography (HPLC) and gas chromatography (GC), most often coupled with mass spectrometry (MS). nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most widely employed and sensitive technique for the analysis of many fluorinated compounds, particularly non-volatile ones. mdpi.com It is considered a reference method for perfluoroalkyl substances (PFAS) and is adaptable for fluorinated ethers. nih.gov The process involves separating the compound from the sample matrix using HPLC, followed by detection and quantification using a tandem mass spectrometer (MS/MS), which provides high selectivity and low detection limits, often in the nanogram per liter (ng/L) range for water samples. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for volatile or semi-volatile fluorinated compounds. For non-volatile compounds like Ethanol, 2-[3-(trifluoromethoxy)phenoxy]-, a derivatization step may be required to increase volatility before analysis. mdpi.com GC-MS with electron impact or chemical ionization is a common configuration for these types of analyses. nih.gov
Sample Preparation:
Effective sample preparation is critical to concentrate the analyte and remove interfering matrix components. Solid Phase Extraction (SPE) is a commonly used technique for extracting and pre-concentrating fluorinated compounds from aqueous samples, demonstrating high recovery rates. mdpi.com
Sum Parameter and Non-Targeted Analysis:
Given the vast number of fluorinated compounds and their potential transformation products, methods that measure a sum parameter can be invaluable for initial screening. analytik-jena.com
Below is an interactive data table summarizing common analytical methods applicable to the monitoring of fluorinated ethers.
Implications for Green Chemistry Principles and Sustainable Chemical Design
The structure of Ethanol, 2-[3-(trifluoromethoxy)phenoxy]- has direct implications for green chemistry, a framework aimed at designing chemical products and processes that minimize the use and generation of hazardous substances. yale.eduepa.gov The presence of both a highly stable trifluoromethoxy group and more reactive ether and alcohol functionalities places it at a crossroads of persistence and potential degradability.
Principle 10: Design for Degradation
A core principle of green chemistry is that chemical products should be designed to break down into innocuous substances after use and not persist in the environment. yale.edu
Persistence of Fluorinated Groups: The carbon-fluorine bond is exceptionally strong, which contributes to the environmental persistence of many fluorinated compounds. nih.gov However, the trifluoromethoxy (-OCF3) group, as found in Ethanol, 2-[3-(trifluoromethoxy)phenoxy]-, is considered a potentially more degradable functionality compared to long perfluoroalkyl chains (e.g., in PFOA or PFOS). nih.gov
Potential Degradation Pathways: The structure of this compound contains several points susceptible to metabolic attack, which could initiate degradation. The ether linkage can be a site for microbial O-dealkylation via monooxygenases, breaking the molecule into an alcohol and an aldehyde. nih.gov The ethanol group and the aromatic ring also provide potential sites for oxidative transformation by microorganisms. mdpi.com This metabolic activation is a key strategy that nature employs to break down complex molecules and provides a "weak entry point" for degradation that is absent in fully perfluorinated compounds. dntb.gov.ua
Incomplete Degradation: While these pathways exist, the complete mineralization of the trifluoromethoxy group can be challenging. Studies on related trifluoromethyl-aromatic compounds have shown that while the aromatic ring can be cleaved, it may result in the accumulation of biochemically resistant fluorinated intermediates. oup.com
Principle 4: Designing Safer Chemicals
This principle advocates for designing chemical products to be fully effective while having little or no toxicity. epa.gov For fluorinated compounds, a key strategy for designing safer alternatives to persistent organic pollutants is to incorporate functionalities that allow for biodegradation. nih.gov The inclusion of the ether and alcohol groups in Ethanol, 2-[3-(trifluoromethoxy)phenoxy]- can be seen as a design feature that may reduce its environmental persistence compared to related perfluorinated substances. nih.gov Designing chemicals with a greater potential for degradation is a fundamental approach to reducing long-term environmental and health risks. nih.gov
Principle 2 & 9: Atom Economy and Catalysis
Synthetic methods should be designed to maximize the incorporation of all materials into the final product (atom economy) and utilize catalytic reagents over stoichiometric ones. acs.org The synthesis of complex molecules like fluorinated phenoxy ethers can involve multiple steps that generate waste. Green chemistry principles encourage the use of highly selective and efficient catalytic processes, such as enzyme-inspired catalysts or phase-transfer catalysis, to synthesize ethers. acs.orgeurekalert.org This approach reduces the need for excess reagents and minimizes the generation of byproducts, leading to a more sustainable manufacturing process. yale.edualliedacademies.org
The following interactive data table outlines the implications of green chemistry principles for the design of compounds like Ethanol, 2-[3-(trifluoromethoxy)phenoxy]-.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethanol, 2-[3-(trifluoromethoxy)phenoxy]-, and how can reaction efficiency be optimized?
- Methodology : Use nucleophilic substitution reactions between 3-(trifluoromethoxy)phenol and ethylene oxide derivatives under controlled basic conditions (e.g., K₂CO₃ in DMF). Monitor reaction progress via TLC or HPLC to optimize stoichiometry and reaction time. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Key Considerations : The trifluoromethoxy group’s electron-withdrawing nature may reduce nucleophilicity of the phenolic oxygen, necessitating elevated temperatures (80–100°C) for efficient substitution.
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish Ethanol, 2-[3-(trifluoromethoxy)phenoxy]- from structurally similar analogs?
- NMR Analysis :
- ¹H NMR : Look for the ethanol backbone (δ 3.6–3.8 ppm for CH₂OH, δ 1.2–1.4 ppm for CH₃). The trifluoromethoxy group’s deshielding effect shifts aromatic protons downfield (δ 7.2–7.5 ppm) .
- ¹⁹F NMR : A singlet at ~−58 ppm confirms the trifluoromethoxy group .
- Mass Spectrometry : Expect a molecular ion peak at m/z 252 (C₉H₉F₃O₃), with fragmentation patterns highlighting loss of –CH₂OH (Δ m/z 31) .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethoxy group influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Experimental Design : Compare catalytic efficiency (Pd(PPh₃)₄ vs. PdCl₂(dppf)) for coupling with boronic acids. Use DFT calculations to map electron density distribution on the aromatic ring, revealing reduced activation at the para-position due to the –OCF₃ group’s meta-directing nature .
- Data Interpretation : Lower yields in para-substituted products (vs. meta) align with computational predictions of electron withdrawal .
Q. What degradation pathways dominate under accelerated stability testing (thermal, oxidative, photolytic)?
- Methodology :
- Thermal Stability : Heat at 100°C for 24h (N₂ atmosphere); analyze via GC-MS for decomposition products (e.g., trifluoromethoxybenzene derivatives).
- Photolysis : Expose to UV light (254 nm) in methanol; monitor formation of quinone-like byproducts via UV-Vis .
- Contradiction Note : Conflicting reports on hydrolytic stability may arise from trace moisture in solvents; use Karl Fischer titration to standardize solvent dryness .
Q. How can computational modeling (MD/DFT) predict biological target interactions of this compound?
- Protocol :
Perform molecular docking (AutoDock Vina) against cytochrome P450 isoforms (CYP3A4, CYP2D6) using the compound’s 3D structure (PubChem CID).
Calculate binding energies and compare with experimental IC₅₀ values from enzyme inhibition assays .
- Validation : Correlate computed binding affinities with in vitro metabolic stability data (e.g., microsomal half-life) .
Q. What strategies reconcile contradictory data on the compound’s biological activity (e.g., enzyme inhibition vs. cytotoxicity)?
- Approach :
- Assay Variability : Test purity via HPLC-ELSD (≥98%) to rule out impurities (e.g., residual ethylene oxide derivatives) as confounding factors .
- Dose-Response Analysis : Use Hill slope plots to distinguish specific enzyme inhibition (steep slopes) from non-selective cytotoxicity (shallow slopes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
